High-Resolution Mass Spectrometry (HRMS) Enables Definitive Differentiation of Coprostane from Co-Eluting Isobaric Interferences
In LC-MS/HRMS analysis of fecal sterols, 5β-cholestane (Coprostane) is isobaric with the [M+2] isotope peak of co-eluting sterols like cholesterol. A validated isotope dilution LC-HRMS method demonstrates that high-resolution mass spectrometry is required to resolve this interference, enabling accurate, baseline-separated quantification of 5β-stanols in complex biological matrices. This is a capability not achievable with lower-resolution MS detectors [1].
| Evidence Dimension | Analytical Resolution Requirement |
|---|---|
| Target Compound Data | 5β-stanols (including coprostane derivatives) are quantified via HRMS in full scan mode |
| Comparator Or Baseline | Standard MS detection (cannot resolve isobaric [M+2] isotope interference) |
| Quantified Difference | HRMS is essential for accurate quantification; standard MS results in erroneous values due to unresolved interferences |
| Conditions | Liquid chromatography-high-resolution mass spectrometry (LC-MS/HRMS) using a biphenyl column; method validated per FDA and EMA guidelines [1] |
Why This Matters
Procuring a Coprostane standard for use with a validated HRMS method is essential for any lab aiming to generate FDA/EMA-compliant data on fecal sterol metabolism, as standard MS is insufficient.
- [1] Schött, H. F., et al. (2018). A Validated, Fast Method for Quantification of Sterols and Gut Microbiome Derived 5α/β-Stanols in Human Feces by Isotope Dilution LC–High-Resolution MS. Analytical Chemistry, 90(14), 8487–8494. View Source
